Coriaria lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

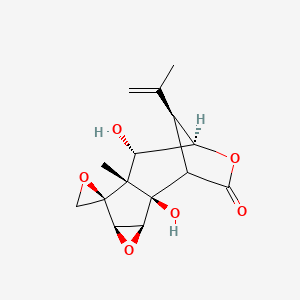

Coriaria lactone, also known as this compound, is a useful research compound. Its molecular formula is C15H18O6 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neurological Applications

Epilepsy Research

Coriaria lactone has been studied for its effects on epilepsy. A notable study investigated the impact of this compound-activated astrocyte-conditioned medium on tumor necrosis factor-alpha (TNF-alpha) expression in normal rats. The results indicated that administration of this medium led to increased seizure activity and elevated TNF-alpha levels in the cerebral cortex and hippocampus, suggesting a link between this compound and epileptogenesis .

Mechanisms of Action

The mechanism by which this compound influences neuronal activity appears to involve modulation of inflammatory pathways. The enhancement of TNF-alpha expression indicates a potential role in neuroinflammatory processes associated with epilepsy . Additionally, studies have shown that this compound may affect neuronal growth and differentiation, with implications for neuroprotective strategies .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Research has identified bioactive compounds from related species, such as Coriaria intermedia, which demonstrate inhibitory activity against key inflammatory enzymes like α-glucosidase and lipoxygenase-1 . These findings suggest that compounds derived from the Coriaria genus may be beneficial in managing inflammatory diseases.

Therapeutic Potential

Neurite Outgrowth Promotion

Recent studies have highlighted the ability of derivatives of this compound to promote neurite outgrowth in rat pheochromocytoma cells. This suggests potential applications in neuroregenerative medicine, where enhancing nerve growth could aid recovery from nerve injuries or neurodegenerative diseases .

Case Studies and Experimental Models

Several experimental models have utilized this compound to explore its pharmacological effects. For instance, a kindling model of pharmacoresistant temporal lobe epilepsy demonstrated that this compound could modify seizure responses and offer insights into its therapeutic potential . These models are crucial for understanding how this compound can be integrated into treatment protocols for epilepsy and other neurological disorders.

Summary Table: Applications of this compound

化学反応の分析

Reactions of Lactones

Coriaria lactone shares several chemical properties with picrotoxinin, another natural compound . Both have one hydroxyl group and one >C=CH group . They produce monobromo-substituted products when bromine is added to their hot aqueous solution . Coriamyrtin has one lactone group, while picrotoxinin has two lactone groups . They reduce Fehling's solution .

Lactones exhibit reactions characteristic of esters .

Hydrolysis and Aminolysis

Heating a lactone with a base, such as sodium hydroxide, will hydrolyze the lactone to its parent compound, a straight-chained bifunctional compound . The hydrolysis-condensation reaction of lactones is reversible, with an equilibrium . The equilibrium constant of the hydrolysis reaction of the lactone is lower than that of the straight-chained ester . Lactones also react with amines to give the ring-opened alcohol and amide .

Reduction

Lactones can be reduced to diols using lithium aluminum hydride . For example, gamma-lactones are reduced to butane-1,4-diol .

Polymerization

Some lactones convert to polyesters . For example, the double lactone called lactide polymerizes to polylactic acid (polylactide) . The resulting polylactic acid has been heavily investigated for commercial applications .

Specific Reactions of Coriaria Lactones

Coriaria japonica produces sesquiterpene lactones, including coriamyrtin, tutin, and corianin . Corianin was also isolated with coriamyrtin, tutin, and coriatin from Loranthus parasiticus . Coriarin, a new sesquiterpene lactone, was isolated from achenes of Coriaria japonica along with tutin, dihydrotutin, and corianin . The structure of coriarin was confirmed by the base-catalyzed chemical conversion of tutin into coriarin, in which the lactone ring linkage was transposed from C-3 to C-2 .

This compound can be transformed into coriaria-dilactone via coriaric acid . The reaction from coriaria-lactone to coriaria-dilactone via coriaric acid was ascertained by a model reaction from dimethyl hydrinden to dimethyl phthalide .

Effects on Microglia

-

This compound (CL) increases the maximal peak density of sodium currents significantly .

-

This compound can stimulate microglia, leading to enhanced expression of CD11b/c and IL-1β .

-

Cyclin D1 mRNA expression in microglia cultured in vitro was significantly higher at 1 h after treatment with CL . IL-1β mRNA expression was significantly higher at 1 h .

Spectral Data of Lactones

The IR spectrum of picrotoxane sesquiterpene glycosides indicated the presence of hydroxy and γ-lactone carbonyl groups .

特性

CAS番号 |

79029-98-4 |

|---|---|

分子式 |

C15H18O6 |

分子量 |

294.3 g/mol |

IUPAC名 |

(2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3/t6-,7?,8-,9-,10-,11+,13+,14-,15+/m1/s1 |

InChIキー |

CCAZWUJBLXKBAY-SEYXFWDXSA-N |

SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O |

異性体SMILES |

CC(=C)[C@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3(C1C(=O)O2)O)O5)C)O |

正規SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O |

同義語 |

coriaria lactone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。